3-Oxo-3H-indazole-4-carboxylic acid
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Overview
Description
3-Oxo-3H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yields and purity. These methods may include solvent-free reactions and the use of environmentally friendly catalysts to minimize byproducts and waste .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups .
Scientific Research Applications
3-Oxo-3H-indazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-3H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Oxo-3H-indazole-4-carboxylic acid include:
Indole derivatives: These compounds share a similar bicyclic structure and exhibit diverse biological activities.
Imidazole derivatives: These compounds also contain nitrogen heterocycles and are used in various medicinal applications.
Uniqueness
What sets this compound apart is its specific substitution pattern and the unique biological activities it exhibits.
Properties
Molecular Formula |
C8H4N2O3 |
---|---|
Molecular Weight |
176.13 g/mol |
IUPAC Name |
3-oxoindazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4N2O3/c11-7-6-4(8(12)13)2-1-3-5(6)9-10-7/h1-3H,(H,12,13) |
InChI Key |
HKMSGFSDUTZPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=NC2=O)C(=O)O |
Origin of Product |
United States |
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